molecular formula C9H15NO3 B13316803 Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate

Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate

Katalognummer: B13316803
Molekulargewicht: 185.22 g/mol
InChI-Schlüssel: QSOGGNJSTUMNFI-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate is an organic compound with the molecular formula C₉H₁₅NO₃. It is a derivative of pentanoic acid and contains a dimethylamino group, which makes it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate typically involves the reaction of dimethylamine with a suitable precursor, such as a keto ester. One common method is the condensation of dimethylamine with methyl 3-oxopentanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in nucleophilic attacks, leading to the formation of various intermediates. These intermediates can then undergo further transformations, resulting in the desired products. The compound’s reactivity is influenced by the electron-donating nature of the dimethylamino group, which enhances its nucleophilicity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications .

Eigenschaften

Molekularformel

C9H15NO3

Molekulargewicht

185.22 g/mol

IUPAC-Name

methyl (2E)-2-(dimethylaminomethylidene)-3-oxopentanoate

InChI

InChI=1S/C9H15NO3/c1-5-8(11)7(6-10(2)3)9(12)13-4/h6H,5H2,1-4H3/b7-6+

InChI-Schlüssel

QSOGGNJSTUMNFI-VOTSOKGWSA-N

Isomerische SMILES

CCC(=O)/C(=C\N(C)C)/C(=O)OC

Kanonische SMILES

CCC(=O)C(=CN(C)C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.